4-Chloro-3-iodopyridine
Overview
Description
4-Chloro-3-iodopyridine is a compound with the molecular formula C5H3ClIN . It is used in various chemical reactions and has been noted in several research studies .
Synthesis Analysis
The synthesis of 4-Chloro-3-iodopyridine involves several steps. One method involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by a series of reactions to produce the target product . Another method involves a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodopyridine consists of a pyridine ring with a chlorine atom at the 4th position and an iodine atom at the 3rd position .Chemical Reactions Analysis
4-Chloro-3-iodopyridine is involved in various chemical reactions. For instance, it can be used in the synthesis of substituted pyridines with diverse functional groups . It also plays a role in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
4-Chloro-3-iodopyridine has a molecular weight of 239.44 g/mol . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are also important for its applications .Scientific Research Applications
Crystal Structure Analysis
4-Chloro-3-iodopyridine and related compounds have been studied for their unique molecular structures. For instance, 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide displays a monoclinic structure with interesting features such as positional disorder and specific types of hydrogen bonds, which are significant for understanding molecular interactions and properties (Hanuza et al., 1997).
Halogen Bonding in Crystal Packing
Halogen bonding plays a crucial role in the formation of crystal packing in complexes involving 3-iodopyridine. This aspect is crucial for the development of new materials and understanding molecular assemblies (Gorokh et al., 2019).
Regiochemical Flexibility in Functionalization
The functionalization of trihalopyridines, including 4-iodopyridines, demonstrates regiochemical flexibility. This property is vital for creating new compounds for pharmaceutical research, showcasing the potential of 4-Chloro-3-iodopyridine derivatives in drug development (Bobbio & Schlosser, 2001).
Synthesis of Halogen-rich Intermediates
Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, derived from 4-Chloro-3-iodopyridine, are valuable as intermediates in medicinal chemistry for synthesizing complex molecules (Wu et al., 2022).
Metalation and Ortho-Lithiation
The metalation of iodopyridines, including 4-Chloro-3-iodopyridine derivatives, has been achieved, leading to lithio intermediates useful in synthesizing diverse polysubstituted pyridines. This process is instrumental in the synthesis of fused polyaromatic alkaloids, an area of interest in medicinal chemistry (Rocca et al., 1993).
Synthesis of Heterocyclic Polyfluoro-Compounds
4-Iodopyridine derivatives are central to synthesizing heterocyclic polyfluoro-compounds, which are important in various chemical industries. These compounds play a role in creating new materials with specific properties (Banks et al., 1977).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGRYFMMHDHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376776 | |
Record name | 4-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodopyridine | |
CAS RN |
89167-34-0 | |
Record name | 4-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.